5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
5-[2-(1H-Indol-3-yl)ethyl]-3-methyl-4-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that features an indole moiety, a thienyl group, and a dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1H-Indol-3-yl)ethyl]-3-methyl-4-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation and palladium catalysts for cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-[2-(1H-Indol-3-yl)ethyl]-3-methyl-4-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thienyl moieties
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[2-(1H-Indol-3-yl)ethyl]-3-methyl-4-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-[2-(1H-Indol-3-yl)ethyl]-3-methyl-4-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as apoptosis, cell proliferation, and inflammation .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Shares the indole moiety and has similar biological activities.
2-(1H-Indol-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: Another indole derivative with comparable properties.
Uniqueness
5-[2-(1H-Indol-3-yl)ethyl]-3-methyl-4-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both indole and thienyl moieties enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C20H18N4OS |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-thiophen-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C20H18N4OS/c1-12-17-18(23-22-12)20(25)24(19(17)16-7-4-10-26-16)9-8-13-11-21-15-6-3-2-5-14(13)15/h2-7,10-11,19,21H,8-9H2,1H3,(H,22,23) |
InChI Key |
JSHZAJHDWRVZGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=CC=CC=C43)C5=CC=CS5 |
Origin of Product |
United States |
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